4,4-Dimethyl-5-oxohexanenitrile

描述

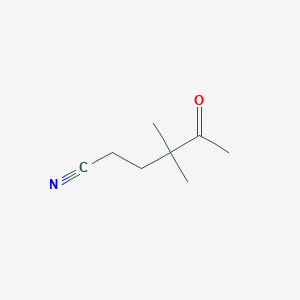

4,4-Dimethyl-5-oxohexanenitrile is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) within its structure. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and functional groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylpentanenitrile with an oxidizing agent to introduce the ketone functionality. Another method includes the use of a Grignard reagent, where 4,4-dimethylpentanenitrile reacts with a suitable organomagnesium compound followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

化学反应分析

Types of Reactions

4,4-Dimethyl-5-oxohexanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group (-NH2) or the ketone group to an alcohol (-OH).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

科学研究应用

4,4-Dimethyl-5-oxohexanenitrile is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving nitrile and ketone groups.

Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry: As a precursor in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4,4-Dimethyl-5-oxohexanenitrile involves its reactivity with various chemical reagents. The nitrile group can undergo nucleophilic attack, leading to the formation of imines or amines. The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives. These reactions are facilitated by the presence of specific catalysts or reaction conditions .

相似化合物的比较

Similar Compounds

4,4-Dimethylpentanenitrile: Lacks the ketone functionality, making it less reactive in certain chemical reactions.

5-Oxohexanenitrile: Similar structure but without the dimethyl substitution, affecting its steric and electronic properties.

4-Methyl-5-oxohexanenitrile: Contains only one methyl group, leading to different reactivity and physical properties.

Uniqueness

4,4-Dimethyl-5-oxohexanenitrile is unique due to the presence of both nitrile and ketone groups, which provide a versatile platform for various chemical transformations. The dimethyl substitution also influences its reactivity and stability, making it a valuable compound in synthetic chemistry .

生物活性

4,4-Dimethyl-5-oxohexanenitrile is a nitrile compound with potential biological activity that has garnered interest in pharmacological research. This article synthesizes available data on its biological properties, including cytotoxicity, antimicrobial effects, and other relevant activities.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₃N

- Molecular Weight : 139.20 g/mol

- CAS Number : 79137-95-4

The structure of this compound features a nitrile group (-C≡N) attached to a carbon chain with a ketone functional group. This configuration is significant for its reactivity and potential interactions with biological systems.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound were determined using MTT assays. Although specific IC50 values for this compound were not provided in the search results, related compounds in the same class exhibited IC50 values ranging from 312.1 μg/ml to 393.7 μg/ml against liver cancer cells (HepG2) .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. While specific data on this compound is limited, similar compounds have demonstrated:

- Antifungal Activity : Compounds with structural similarities have shown effectiveness against fungal pathogens.

- Antibacterial Activity : Some derivatives have been noted for their ability to inhibit bacterial growth.

In Silico Studies

In silico models have been utilized to predict the drug-likeness and pharmacokinetic properties of this compound:

| Property | Value |

|---|---|

| Log P (lipophilicity) | Not specified |

| Solubility | Poorly soluble |

| Gastrointestinal Absorption | High |

These parameters suggest that while the compound may be poorly soluble, it has favorable gastrointestinal absorption characteristics, indicating potential for oral bioavailability .

Study on Related Compounds

A study focused on compounds structurally related to this compound highlighted their biological activities:

- Cytotoxicity against HepG2 Cells : Several compounds were tested for their cytotoxic effects on liver cancer cells, providing insights into their potential as anticancer agents.

- Antimicrobial Efficacy : Related compounds exhibited significant antimicrobial activity against both bacterial and fungal strains.

Future Research Directions

Further research is warranted to elucidate the specific mechanisms of action of this compound. Potential areas of investigation include:

- Detailed in vitro and in vivo studies to confirm cytotoxicity and antimicrobial efficacy.

- Exploration of structure-activity relationships to optimize its pharmacological profile.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 4,4-Dimethyl-5-oxohexanenitrile, and what key intermediates are involved?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, keto-nitrile compounds can be synthesized via the addition of cyanide groups to carbonyl precursors, followed by alkylation or methylation steps to introduce dimethyl groups at the 4-position. Intermediates such as 5-oxohexanenitrile derivatives (e.g., 4-acetyl-5-methylhex-4-enenitrile analogs) are critical precursors . Reaction optimization may require controlled temperature (e.g., 0–5°C for cyanide addition) and anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. How can researchers effectively characterize this compound using spectroscopic techniques?

- Methodological Answer:

- NMR : The ketone (δ ~2.1–2.5 ppm for methyl groups adjacent to carbonyl) and nitrile (no direct proton signal; confirmed via NMR at δ ~115–120 ppm) groups are key identifiers.

- IR : Strong absorption bands for C≡N (~2240 cm) and C=O (~1700 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 153 for the parent compound) and fragmentation patterns (e.g., loss of –CN or –CO groups) validate the structure .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Catalyst Selection : Lewis acids (e.g., ZnCl) improve nitrile formation efficiency in keto-nitrile reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and enhance reaction rates.

- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) minimizes side reactions like polymerization of nitriles .

- Yield Monitoring : Use HPLC or GC-MS to track intermediate conversions and adjust stoichiometry dynamically .

Q. How should researchers address contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Methodological Answer:

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations) to resolve ambiguities in peak assignments .

- Error Analysis : Quantify uncertainties from instrument calibration (e.g., ±0.1 ppm for NMR) and sample purity (e.g., GC-MS purity >95%) to identify outliers .

- Controlled Replication : Repeat syntheses under identical conditions to distinguish experimental artifacts from structural anomalies .

Q. What methodologies are recommended for analyzing the regioselectivity of reactions involving the nitrile and ketone groups in this compound?

- Methodological Answer:

- Isotopic Labeling : Use -labeled nitrile groups to track reaction pathways via NMR or mass spectrometry.

- Competitive Experiments : Compare reactivity of the nitrile vs. ketone groups under varying pH or catalysts (e.g., Pd/C for hydrogenation selectivity) .

- Computational Modeling : Apply DFT to predict activation energies for different reaction pathways, guiding experimental prioritization .

Q. How can computational chemistry be integrated with experimental data to predict reaction pathways for this compound?

- Methodological Answer:

- Mechanistic Studies : Use Gaussian or ORCA software to model transition states for key steps (e.g., cyanide addition to ketones). Validate with kinetic isotope effects (KIEs) .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing computational and experimental datasets in open repositories (e.g., Zenodo) to enhance reproducibility .

属性

IUPAC Name |

4,4-dimethyl-5-oxohexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXLKUQCCMUXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。